Valsartan impurity I
CAS No.: 443093-86-5
Cat. No.: VC3273463
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443093-86-5 |
|---|---|
| Molecular Formula | C24H28N2O3 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C24H28N2O3/c1-4-5-10-22(27)26(23(17(2)3)24(28)29)16-18-11-13-19(14-12-18)21-9-7-6-8-20(21)15-25/h6-9,11-14,17,23H,4-5,10,16H2,1-3H3,(H,28,29)/t23-/m0/s1 |
| Standard InChI Key | RPEKUWAESSKCLD-QHCPKHFHSA-N |
| Isomeric SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)O |
| SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)O |
| Canonical SMILES | CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)O |
Introduction
Characterization of Valsartan Impurities
In a comprehensive study on the impurity profile of valsartan, five related substances were identified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) . These impurities were further characterized using infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, followed by synthesis to confirm their structures.
The five identified impurities are:
-
Impurity I: (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine
-
Impurity II: (S)-N-(1-carboxy-2-methylprop-1-yl)-N-(5-phenylthio)pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine
-
Impurity III: (S)-N-(1-carboxy-2-methylprop-1-yl)-N-(5-phenyl)pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine
-
Impurity IV: (S)-N-(1-carboxy-2-methylprop-1-yl)-N-4-pentenoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine
-
Impurity V: (S)-N-(1-carboxy-2-methylprop-1-yl)-N-(5-hydroxy)pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine
Implications of Valsartan Impurities
The presence of these impurities, particularly NDMA and N-nitrosodiethylamine (NDEA), has led to extensive recalls of valsartan products worldwide. Regulatory agencies like the FDA and EMA have been actively involved in assessing the risks associated with these impurities and in developing methods for their detection .
Data Table: Characteristics of Valsartan Impurities
| Impurity | Chemical Structure | Detection Method |
|---|---|---|
| Impurity I | (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine | HPLC, LC-MS |
| Impurity II | (S)-N-(1-carboxy-2-methylprop-1-yl)-N-(5-phenylthio)pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine | HPLC, LC-MS |
| Impurity III | (S)-N-(1-carboxy-2-methylprop-1-yl)-N-(5-phenyl)pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine | HPLC, LC-MS |
| Impurity IV | (S)-N-(1-carboxy-2-methylprop-1-yl)-N-4-pentenoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine | HPLC, LC-MS |
| Impurity V | (S)-N-(1-carboxy-2-methylprop-1-yl)-N-(5-hydroxy)pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine | HPLC, LC-MS |
Research Findings and Implications
The detection and characterization of these impurities have significant implications for drug safety and manufacturing processes. Regulatory bodies have emphasized the need for rigorous testing to ensure that pharmaceutical products meet safety standards. The presence of NDMA and other nitrosamines in valsartan has led to a broader review of impurities in other sartan medications, highlighting the importance of continuous monitoring and improvement in drug manufacturing processes .
Future Directions
Future research should focus on understanding the mechanisms by which these impurities form during the manufacturing process and developing strategies to minimize their presence. Additionally, ongoing surveillance and testing are crucial to prevent similar issues with other medications. The collaboration between regulatory agencies and manufacturers is essential in addressing these challenges and ensuring the safety of pharmaceutical products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume